molecular formula C7H2Br2F4 B1383108 1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene CAS No. 1049037-64-0

1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene

Cat. No. B1383108
M. Wt: 321.89 g/mol
InChI Key: WOPOBCPPAUSCFM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • 1-Bromo-4-(trifluoromethoxy)benzene : This compound is used for synthesis in various chemical reactions .
  • 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene : This compound is also used for synthesis in various chemical reactions .
  • 1-Bromo-4-(trimethylsilyl)benzene : This compound is used in the synthesis of other chemical compounds .
  • 1-(4-Bromophenoxy)-4-(bromomethyl)benzene : This compound is used in the synthesis of other chemical compounds .
  • 1-(4-Chlorophenoxy)-4-(bromomethyl)benzene : This compound is used in the synthesis of other chemical compounds .
  • 1-Bromo-4-(1,1-difluoroethyl)benzene : This compound is used in the synthesis of other chemical compounds .
  • 1-Bromo-4-(trifluoromethoxy)benzene : This compound is used for synthesis in various chemical reactions .
  • 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene : This compound is also used for synthesis in various chemical reactions .
  • 1-Bromo-4-(trimethylsilyl)benzene : This compound is used in the synthesis of other chemical compounds .
  • 1-(4-Bromophenoxy)-4-(bromomethyl)benzene : This compound is used in the synthesis of other chemical compounds .
  • 1-(4-Chlorophenoxy)-4-(bromomethyl)benzene : This compound is used in the synthesis of other chemical compounds .
  • 1-Bromo-4-(1,1-difluoroethyl)benzene : This compound is used in the synthesis of other chemical compounds .

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!


properties

IUPAC Name

1-bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4/c8-1-2-4(10)6(12)3(9)7(13)5(2)11/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPOBCPPAUSCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)Br)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Koehne, R Pietschnig - European Journal of Inorganic …, 2022 - Wiley Online Library
The preparation and thorough characterization of a variety of (arylmethylene)phosphonate ester derivatives (S1–S7) as well as derived geminal bisphosphonate (BP) ester ligands (L1–…

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